2,2-Dimethyloctane 2,2-Dimethyloctane
Brand Name: Vulcanchem
CAS No.: 15869-87-1
VCID: VC20850205
InChI: InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3
SMILES: CCCCCCC(C)(C)C
Molecular Formula: C10H22
Molecular Weight: 142.28 g/mol

2,2-Dimethyloctane

CAS No.: 15869-87-1

Cat. No.: VC20850205

Molecular Formula: C10H22

Molecular Weight: 142.28 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyloctane - 15869-87-1

Specification

CAS No. 15869-87-1
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
IUPAC Name 2,2-dimethyloctane
Standard InChI InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3
Standard InChI Key GPBUTTSWJNPYJL-UHFFFAOYSA-N
SMILES CCCCCCC(C)(C)C
Canonical SMILES CCCCCCC(C)(C)C
Boiling Point 155.0 °C

Introduction

Chemical Identity and Structure

2,2-Dimethyloctane is characterized by its unique molecular structure that consists of an eight-carbon chain (octane) with two methyl groups attached to the second carbon atom. This branching pattern gives the molecule its name and influences many of its physical and chemical properties.

Identification Information

The compound can be identified through various standardized systems as summarized in the table below:

ParameterValue
IUPAC Name2,2-Dimethyloctane
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
CAS Registry Number15869-87-1
InChIKeyGPBUTTSWJNPYJL-UHFFFAOYSA-N
SMILES NotationCCCCCCC(C)(C)C
European Community (EC) Number633-029-8

The structural arrangement of 2,2-dimethyloctane features a main octane chain with two methyl branches positioned on the second carbon atom. This creates a tertiary carbon center at C-2, which influences the molecule's reactivity and physical properties .

Structural Characteristics

The structure of 2,2-dimethyloctane can be represented in various formats, with the most common being the skeletal formula showing the carbon backbone with the branching methyl groups. The characteristic feature is the quaternary carbon at position 2, which bears two methyl substituents in addition to connections to the main chain .

While understanding the structure, it's important to note how the compound is named according to IUPAC nomenclature. The "octane" portion indicates an eight-carbon chain, while "2,2-dimethyl" signifies that two methyl groups are attached to the second carbon atom of the main chain .

Physical and Chemical Properties

2,2-Dimethyloctane exhibits physical and chemical properties that are characteristic of branched alkanes. These properties are influenced by the molecule's structure, particularly the presence of the branched methyl groups at the second carbon position.

Physical Properties

The key physical properties of 2,2-dimethyloctane are summarized in the following table:

PropertyValueUnit
Physical StateLiquid-
Density0.725g/mL
Molar Volume196.4mL/mol
Refractive Index1.408-
Molecular Refractive Power48.47mL/mol
Boiling Point155°C
Critical Temperature318°C
Critical Pressure19.7atm
Critical Volume593.26mL/mol

These physical properties are significant because they determine how the compound behaves in various chemical processes and applications .

Chemical Properties

As a saturated hydrocarbon, 2,2-dimethyloctane demonstrates chemical reactivity typical of alkanes. The branching methyl groups at C-2 create a tertiary carbon center, which can influence the molecule's reactivity compared to linear alkanes. The compound is generally unreactive toward many reagents but can undergo specific reactions characteristic of alkanes, such as combustion, halogenation, and cracking under appropriate conditions .

The branched structure of 2,2-dimethyloctane also affects its combustion properties. Like other alkanes, it undergoes complete combustion in excess oxygen to produce carbon dioxide and water, releasing energy in the process. This property makes it and similar compounds valuable as fuel components .

Synthesis Methods

The synthesis of 2,2-dimethyloctane can be achieved through various organic chemistry methods. The literature indicates several possible routes, with one documented approach starting from 2,2-dimethyl-3-octyne.

Synthesis from 2,2-Dimethyl-3-octyne

One synthetic pathway involves the hydrogenation of 2,2-dimethyl-3-octyne. This reaction employs a nickel catalyst in the presence of methanol as a solvent. The hydrogenation process reduces the triple bond in the alkyne precursor to form the corresponding saturated alkane (2,2-dimethyloctane) .

The reaction can be represented as:

2,2-Dimethyl-3-octyne + H₂ → 2,2-Dimethyloctane

This synthetic route was reported by Campbell and Eby in the Journal of the American Chemical Society in 1940 .

Hazard StatementPercentageDescription
H22413%Extremely flammable liquid and vapor
H22687%Flammable liquid and vapor
H31884.8%Causes serious eye damage

These classifications are based on aggregated information from multiple companies and notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .

Related Compounds and Isomers

2,2-Dimethyloctane belongs to a family of branched alkanes and shares structural similarities with several related compounds. Understanding these relationships can provide context for its properties and behavior.

Comparison with Other Dimethyloctanes

2,2-Dimethyloctane is just one of several possible dimethyloctane isomers. For comparison, 2,5-dimethyloctane (C₁₀H₂₂) is another isomer with the same molecular formula but a different structural arrangement:

Property2,2-Dimethyloctane2,5-Dimethyloctane
CAS Number15869-87-115869-89-3
InChIKeyGPBUTTSWJNPYJL-UHFFFAOYSA-NHOAAQUNESXYFDT-UHFFFAOYSA-N
SMILESCCCCCCC(C)(C)CCCCC(C)CCC(C)C
StructureTwo methyl groups at C-2Methyl groups at C-2 and C-5

The different positioning of the methyl groups in these isomers results in distinct physical properties and reactivity patterns .

Relationship to Other Alkanes

2,2-Dimethyloctane is structurally related to both octane and decane:

  • It can be viewed as octane with two additional methyl groups at the 2-position

  • It is an isomer of decane (C₁₀H₂₂), sharing the same molecular formula but with a branched rather than linear structure

This relationship places 2,2-dimethyloctane in the broader context of alkane chemistry and petroleum components .

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